molecular formula C19H21ClN4O4S B10984560 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B10984560
M. Wt: 436.9 g/mol
InChI Key: ZTDFGGWUBKMOTB-UHFFFAOYSA-N
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Description

This complex compound features a fascinating arrangement of heterocyclic rings and functional groups. Let’s break it down:

    Indole Derivative: The core structure contains an indole ring, which is a prevalent moiety in various natural products and drugs.

    Chloro-substituted Indole: The 5-chloro substitution on the indole ring adds specificity and reactivity.

    Thiophene Ring: The tetrahydrothiophene ring contributes to the compound’s overall structure.

    Pyridazine Ring: The pyridazine ring, fused with the tetrahydropyridazine moiety, imparts additional complexity.

Preparation Methods

    Indole Synthesis: Start with the synthesis of the 5-chloro-1H-indole-3-yl moiety. Various methods exist, including Fischer indole synthesis or electrophilic substitution of chloroaniline with chlorinating agents.

    Thiophene Incorporation: Introduce the tetrahydrothiophene ring via cyclization reactions.

    Pyridazine Formation: Construct the pyridazine ring, possibly through condensation reactions or cyclizations involving suitable precursors.

Industrial Production:: For large-scale production, optimization of these steps and efficient isolation methods would be crucial.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The indole and thiophene rings may undergo oxidation under appropriate conditions.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: The chloro group can participate in substitution reactions.

Common Reagents::

    Oxidants: KMnO4, CrO3, or PCC for oxidation.

    Reducing Agents: NaBH4, LiAlH4 for reduction.

    Substitution Reactions: Alkylating agents, nucleophiles.

Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified indole, thiophene, or pyridazine rings.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an anticancer agent due to the indole scaffold.

    Antimicrobial Properties: Explore its activity against microbes.

    Biological Studies: Assess its impact on cellular processes.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.

Comparison with Similar Compounds

While direct analogs are scarce, compare its structure and properties with related indole-based compounds. Highlight its unique features.

Properties

Molecular Formula

C19H21ClN4O4S

Molecular Weight

436.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H21ClN4O4S/c20-13-1-2-16-15(9-13)12(10-22-16)5-7-21-19(26)17-3-4-18(25)24(23-17)14-6-8-29(27,28)11-14/h1-2,9-10,14,22H,3-8,11H2,(H,21,26)

InChI Key

ZTDFGGWUBKMOTB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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